molecular formula C20H24ClNO2S B2589612 1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide CAS No. 2034544-78-8

1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2589612
CAS No.: 2034544-78-8
M. Wt: 377.93
InChI Key: CHHOXXPIBOABLA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular structure incorporates several pharmaceutically relevant motifs, including a 4-chlorophenyl group and a thiophene ring, which are common scaffolds in the development of bioactive molecules . Compounds featuring chlorophenyl and thiophene subunits are frequently investigated for their potential biological activities and are utilized as key intermediates in organic synthesis . The presence of the carboxamide linker and the hydroxymethyl-substituted thiophene ring in this molecule enhances its potential for molecular recognition, making it a promising candidate for the development of novel enzyme inhibitors or receptor ligands. This compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all safety protocols are followed.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2S/c1-14(23)18-9-8-17(25-18)10-13-22-19(24)20(11-2-3-12-20)15-4-6-16(21)7-5-15/h4-9,14,23H,2-3,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHOXXPIBOABLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide, identified by its CAS number 2034344-21-1, has garnered attention due to its potential biological activities. This article synthesizes recent findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N2O5S2C_{20}H_{26}N_{2}O_{5}S_{2}, with a molecular weight of approximately 438.6 g/mol. The structure features a cyclopentanecarboxamide backbone, substituted with a 4-chlorophenyl group and a thiophene derivative, which are known to influence its biological activity significantly.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). In vitro assays demonstrated that the compound exhibits IC50 values of 2 µM and 0.12 µM against these cell lines, respectively .

Table 1: Anticancer Activity of the Compound

Cell LineIC50 (µM)Reference
SW4802
HCT1160.12

The mechanism through which this compound exerts its anticancer effects involves the inhibition of Wnt signaling pathways, which are crucial for cancer cell proliferation. The compound binds effectively to β-catenin, a key component in this pathway, thereby disrupting its function and leading to reduced tumor growth .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases. The sulfonamide group within its structure is believed to interact with enzyme active sites, mimicking natural substrates and thereby inhibiting enzymatic activity.

Case Studies

A notable case study involved testing the compound on xenografted mice models bearing human colorectal tumors. The results indicated significant tumor reduction and decreased expression of proliferation markers such as Ki67, further supporting its potential as a therapeutic agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest that it possesses favorable metabolic stability compared to traditional chemotherapeutic agents . Toxicological assessments indicate low toxicity levels in vitro, making it a candidate for further development in clinical settings.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-[2-(2-methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide ()

This analog replaces the hydroxyethyl-thiophene sidechain with a thieno[3,4-c]pyrazol ring system substituted with a tert-butyl group. Key differences include:

  • Substituent Effects : The tert-butyl group in this analog may increase lipophilicity, whereas the hydroxyethyl group in the target compound could improve aqueous solubility.
  • Synthetic Complexity : The fused heterocycle likely requires multi-step synthesis, contrasting with the target compound’s linear thiophene-ethyl chain.
Parameter Target Compound Analog ()
Core Structure Cyclopentane-carboxamide with thiophene-ethyl chain Cyclopentane-carboxamide with thieno[3,4-c]pyrazol ring
Key Substituent 1-Hydroxyethyl on thiophene tert-Butyl on thieno-pyrazol
Potential Solubility Moderate (hydroxyethyl may enhance) Low (tert-butyl increases lipophilicity)
Synthetic Accessibility Moderate (linear sidechain) High complexity (fused heterocycle)

Implications : The analog’s tert-butyl group may favor membrane permeability, while the target’s hydroxyethyl group could improve pharmacokinetics .

(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride ()

This compound diverges significantly with a bicyclo[2.2.1]heptane core and a carboxyethyl-phenoxy-thiophene sidechain:

  • Core Rigidity : The bicyclic framework imposes conformational constraints absent in the target’s flexible cyclopentane.
  • Chirality : The (1R,2R,4R) stereochemistry may confer selectivity in biological interactions, whereas the target compound’s stereochemical details are unspecified.

Implications : The bicyclic system may enhance target selectivity but reduce synthetic scalability compared to the simpler cyclopentane .

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